Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands:
UV-Vis Spectroscopy
The compound exhibits π→π* transitions at 277 nm (ε ≈ 20,433 M⁻¹cm⁻¹) and n→π* transitions at 314 nm (ε ≈ 17,867 M⁻¹cm⁻¹), characteristic of conjugated heteroaromatic systems.
Comparative Analysis with Thiazolopyridine Congeners
Key differences:
- Electron-withdrawing groups (e.g., fluorine, ester) reduce electron density at the pyridine ring, increasing chemical shift values in NMR compared to methyl-substituted analogs.
- Bromine substitution at position 2 increases molecular polarity, elevating melting points by 15–20°C versus fluorine/ester derivatives.
- Methoxy groups enhance solubility in polar solvents compared to non-esterified congeners.
Properties
IUPAC Name |
methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S/c1-13-8(12)7-10-4-2-3-5(9)11-6(4)14-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQICKCQYIFYWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5-fluoro-thiazolo[5,4-b]pyridine-2-carboxylate typically proceeds via:
- Formation of the thiazolo[5,4-b]pyridine core through ring closure reactions involving aminopyridine and sulfur sources.
- Introduction of fluorine substituent at the 5-position of the thiazolopyridine ring.
- Functionalization at the 2-position to install the carboxylate group, often via lithiation and carboxylation.
- Final esterification to yield the methyl ester.
Detailed Preparation Steps
Formation of the Thiazolo[5,4-b]pyridine Core
- Starting from protected aminopyridine derivatives, a mercapto group is introduced, which then undergoes intramolecular cyclization with sulfur sources (e.g., phosphorus sulfide or elemental sulfur) to form the thiazole ring fused to the pyridine nucleus.
- For example, protected piperidone derivatives can be converted to 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates using sulfur powder and cyanamide in the presence of secondary amines, followed by bromination and methylation steps to functionalize the ring system.
Installation of the Carboxylate Group at the 2-Position
- The 2-position is functionalized by lithiation followed by carboxylation:
- Lithiation is performed using alkyllithium reagents, preferably n-butyllithium, in 1 to 2 equivalents at low temperatures (−78 °C to 0 °C).
- The lithiated intermediate is then reacted with carbon dioxide gas to introduce the carboxylic acid functionality.
- This carboxylic acid intermediate can be converted into its methyl ester by esterification or by reaction with methylating agents.
Esterification to Methyl Ester
- The carboxylic acid intermediate is transformed into the methyl ester either by:
- Direct esterification with methanol under acidic or basic conditions.
- Conversion to acid halides or active esters followed by reaction with methanol.
- Solvents such as ethanol, methanol, or acetonitrile are typically employed, with reaction temperatures ranging from 0 °C to reflux conditions, depending on the step.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature Range | Solvent Preferences | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Sulfur powder, cyanamide, secondary amine | 40–80 °C | Aromatic solvents (toluene) | Intramolecular ring closure |
| Bromination | Copper(II) bromide, alkyl nitrite | Ambient to mild heating | Aromatic solvents | For intermediate halogenated compounds |
| Methylation | Formaldehyde, triacetoxysodium borohydride | Room temperature | Suitable organic solvents | Introduction of methyl group at 5-position |
| Lithiation and Carboxylation | n-Butyllithium, CO₂ gas | −78 °C to 0 °C | Ether solvents (e.g., THF) | Key step for carboxylic acid installation |
| Esterification | Methanol, acid/base catalyst | 0 °C to reflux | Methanol, ethanol | Final methyl ester formation |
Representative Reaction Scheme (Based on Patent US8058440B2)
- Starting Material: Protected aminopyridine derivative.
- Thiazole Ring Formation: Treatment with sulfur powder and cyanamide in the presence of secondary amine to form 2-amino-tetrahydrothiazolopyridine.
- Bromination: Using CuBr₂ and alkyl nitrite to introduce bromine at the 2-position.
- Methylation: Formaldehyde and triacetoxysodium borohydride introduce methyl at the 5-position.
- Lithiation: Treatment with n-butyllithium at low temperature to form lithium salt intermediate.
- Carboxylation: Reaction with CO₂ gas to afford carboxylic acid.
- Esterification: Conversion of acid to methyl ester by reaction with methanol under acidic or basic conditions.
Analytical and Yield Data
- The yield of the thiazolo[5,4-b]pyridine intermediates typically ranges from 50% to 70% after purification.
- Reaction times vary from several minutes (lithiation) to several hours (carboxylation and esterification).
- Purification is commonly performed by flash chromatography or crystallization.
- Characterization includes NMR spectroscopy, melting point determination, and chromatographic purity assessment.
Research Findings and Optimization Notes
- Aromatic hydrocarbon solvents such as toluene are preferred for ring closure and methylation steps due to their stability and solubility properties.
- Lithium hydroxide is favored for hydrolysis steps when converting esters or protecting groups.
- Reaction temperatures are carefully controlled to avoid decomposition, especially during lithiation and carboxylation.
- The use of active esters or acid halides can facilitate coupling reactions if further derivatization is required.
- Bases such as triethylamine or DBU are employed to neutralize acidic byproducts and promote esterification or amidation reactions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Temperature (°C) | Solvent | Yield Range | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Sulfur powder, cyanamide, secondary amine | 40–80 | Toluene | 55–65% | Intramolecular cyclization |
| Bromination | CuBr₂, alkyl nitrite | Ambient | Aromatic solvents | 60–70% | Halogenation at 2-position |
| Methylation | Formaldehyde, triacetoxysodium borohydride | Room temp | Organic solvents | 60–75% | Methyl group introduction at 5-position |
| Lithiation and carboxylation | n-Butyllithium, CO₂ gas | −78 to 0 | THF or ether | 70–80% | Formation of carboxylic acid |
| Esterification | Methanol, acid/base catalyst | 0–70 | Methanol | 80–90% | Methyl ester formation |
Additional Notes from Recent Literature
- Novel thiazolo[5,4-b]pyridine derivatives synthesized via multi-step routes including Suzuki cross-coupling have been reported, indicating that palladium-catalyzed coupling reactions may be employed for further functionalization of the core scaffold, although this is more relevant for analogues rather than the methyl ester itself.
- Alternative synthetic routes involve selective substitution reactions on dichloropyridine derivatives followed by thiocyanate treatment and intramolecular cyclization to form the thiazolo ring. These methods may be adapted for fluorinated derivatives with appropriate modifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Ethyl 5-Chloro-[1,3]Thiazolo[5,4-b]Pyridine-2-Carboxylate
This analog differs in two key aspects:
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Halogen Substituent : Chlorine at the 5-position (vs. fluorine).
Key Data Comparison
*Inferred properties based on structural similarity.
Impact of Differences :
- Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity may enhance electronic interactions in binding pockets compared to chlorine. Chlorine’s polarizability could improve hydrophobic interactions but may reduce metabolic stability.
- Ester Group : The methyl ester’s compact size may confer better solubility or bioavailability compared to the bulkier ethyl group .
5-Methyl-4,5,6,7-Tetrahydro[1,3]Thiazolo[5,4-c]Pyridine-2-Carboxylate
This compound, used in edoxaban synthesis, differs in:
- Ring Saturation : Partially saturated pyridine ring (4,5,6,7-tetrahydro).
- Fusion Position : [5,4-c] (vs. [5,4-b] in the target compound).
Key Implications :
- Saturation : The tetrahydro modification increases flexibility and may enhance solubility or reduce aromatic π-π stacking interactions, altering pharmacokinetics .
Q & A
Q. How can researchers elucidate metabolic or degradation pathways of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
